molecular formula C15H16O B1484495 2,2-Dimethyl-3-(naphthalen-2-yl)propanal CAS No. 2090964-30-8

2,2-Dimethyl-3-(naphthalen-2-yl)propanal

Cat. No. B1484495
CAS RN: 2090964-30-8
M. Wt: 212.29 g/mol
InChI Key: LIZIYMLZXMRHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2-Dimethyl-3-(naphthalen-2-yl)propanal” is a member of the class of propanals that is propanal substituted by two methyl groups at position 2 . It is also known by other names such as pivalaldehyde, trimethylacetaldehyde, neopentanal, propanal, 2,2-dimethyl- 2,2-dimethylpropionaldehyde .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-3-(naphthalen-2-yl)propanal” is characterized by the formula C5H10O and has a molecular weight of 86.1323 . The IUPAC Standard InChI is InChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethyl-3-(naphthalen-2-yl)propanal” include a molecular weight of 86.1323 and a formula of C5H10O . Other properties such as boiling point, melting point, and solubility were not found in the sources I accessed .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Applications

2,2-Dimethyl-3-(naphthalen-2-yl)propanal may have potential therapeutic applications due to its structural similarity to other bioactive naphthalene derivatives. These compounds have been studied for their neuroprotective effects and could be valuable in the development of treatments for neurodegenerative diseases .

Material Science: Organic Semiconductors

The naphthalene core of 2,2-Dimethyl-3-(naphthalen-2-yl)propanal is structurally conducive for use in organic semiconductors. These materials are crucial for developing flexible electronic devices, including organic light-emitting diodes (OLEDs) and solar cells .

properties

IUPAC Name

2,2-dimethyl-3-naphthalen-2-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-15(2,11-16)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-9,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZIYMLZXMRHET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(naphthalen-2-yl)propanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-3-(naphthalen-2-yl)propanal
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-3-(naphthalen-2-yl)propanal
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyl-3-(naphthalen-2-yl)propanal
Reactant of Route 4
2,2-Dimethyl-3-(naphthalen-2-yl)propanal
Reactant of Route 5
2,2-Dimethyl-3-(naphthalen-2-yl)propanal
Reactant of Route 6
2,2-Dimethyl-3-(naphthalen-2-yl)propanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.